3-(trifluoromethyl)-3H-pyridine-6-thione
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Overview
Description
3-(Trifluoromethyl)-3H-pyridine-6-thione is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of pyridine derivatives with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of trifluoromethyl iodide (CF3I) under photoredox catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using robust and scalable methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-3H-pyridine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include trifluoromethylated pyridine derivatives, sulfoxides, sulfones, and various substituted pyridines .
Scientific Research Applications
3-(Trifluoromethyl)-3H-pyridine-6-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-3H-pyridine-6-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Trifluoromethylpyridine: Similar in structure but lacks the thione group, leading to different chemical properties and applications.
Trifluoromethylphenylsulfone: Contains a sulfone group instead of a thione, resulting in distinct reactivity and uses.
Uniqueness: 3-(Trifluoromethyl)-3H-pyridine-6-thione is unique due to the presence of both the trifluoromethyl and thione groups, which impart specific chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields .
Properties
Molecular Formula |
C6H4F3NS |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)-3H-pyridine-6-thione |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-5(11)10-3-4/h1-4H |
InChI Key |
HLQDBDNTYYPQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)N=CC1C(F)(F)F |
Origin of Product |
United States |
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